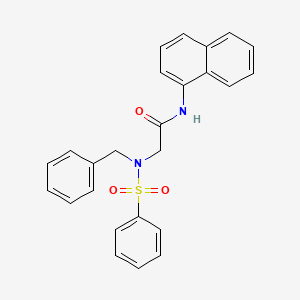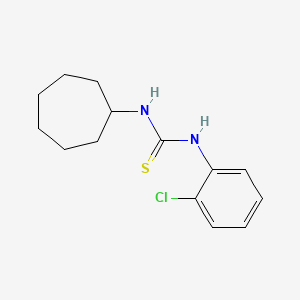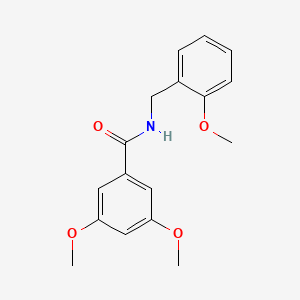
N~2~-benzyl-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly referred to as BNSG, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of BNSG involves its ability to bind to specific enzymes and proteins, inhibiting their activity. This compound has been shown to bind to the active site of phospholipase A2, preventing the enzyme from cleaving phospholipids and producing inflammatory mediators. BNSG has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
BNSG has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory mediators and the reduction of cell proliferation. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNSG in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to investigate the role of these molecules in various biochemical and physiological processes. However, one limitation of using BNSG is that it may not be effective in all experimental systems, and its effects may vary depending on the specific conditions used.
Orientations Futures
There are several future directions for the use of BNSG in scientific research. One potential area of investigation is the role of this compound in the regulation of immune responses, particularly in the context of autoimmune diseases. Another area of interest is the potential use of BNSG as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
BNSG can be synthesized through a multi-step process involving the reaction of several chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used, but typically involves the use of solvents such as dichloromethane and ethanol, as well as reagents such as benzylamine and naphthalene.
Applications De Recherche Scientifique
BNSG has been used in a variety of scientific research applications, including the study of enzymes and proteins involved in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of several key enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(26-24-17-9-13-21-12-7-8-16-23(21)24)19-27(18-20-10-3-1-4-11-20)31(29,30)22-14-5-2-6-15-22/h1-17H,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVSBAPMAGQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-(naphthalen-1-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)


![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)